Methyl 2,5-dichlorothiophene-3-carboxylate
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Description
“Methyl 2,5-dichlorothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O2S . It has a molecular weight of 211.066 . The IUPAC name for this compound is methyl 2,5-dichloro-1H-1lambda3-thiophene-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2,5-dichlorothiophene-3-carboxylate” can be represented by the InChI code: 1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2,5-dichlorothiophene-3-carboxylate” is a compound with a molecular weight of 211.066 . The compound should be stored at a temperature between 28°C .Scientific Research Applications
1. Reactions and Derivatives Formation
Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, demonstrate significant reactivity. These compounds, after undergoing halogenation, react with alcohols to yield thiophene-2,4-diols. Subsequent reactions lead to the formation of 3,5-dialkoxythiophene-2-carboxylic acids and ethers of thiotetronic and α-halogenothiotetronic acids in high yields, showcasing their potential in synthetic organic chemistry (Corral & Lissavetzky, 1984).
2. Thermolysis and Structural Studies
Studies on the thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide, a related compound, led to the discovery of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate. This compound's structure was confirmed through X-ray crystal structure determination, indicating the importance of these compounds in understanding molecular structures and reactions under heat (Gillespie et al., 1979).
3. Electrochemical Reduction Studies
The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been investigated, revealing insights into their reduction and dimer products. This research is significant for understanding the electrochemical properties of these compounds, which could have implications in various fields, such as materials science or electrochemistry (Rejňák et al., 2004).
4. Tautomeric Properties and Derivative Synthesis
The study of trihalogenated hydroxythiophenes, including derivatives of methyl 2,5-dichlorothiophene-3-carboxylate, has shed light on their tautomeric properties. These compounds have been used to synthesize various derivatives, revealing their versatility in organic synthesis (Skramstad et al., 2000).
5. Polymerization and Electrolytes
Methyl 2,5-dichlorothiophene carboxylate has been used in the dehalogenative polymerization process, leading to the creation of water-soluble polymeric electrolytes. These electrolytes have applications in the electrochemical polymerization of pyrrole, indicating potential use in material science and electronics (Masuda & Kaeriyama, 1994).
6. Facile Synthesis of Bicyclic Derivatives
Interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate and heterocyclic amines leads to the formation of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones. This synthesis method is significant for creating new bicyclic derivatives with potential applications in various fields of chemistry (Abu-El-Halawa et al., 2008).
properties
IUPAC Name |
methyl 2,5-dichlorothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXPHMKCDRPIDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333856 |
Source
|
Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dichlorothiophene-3-carboxylate | |
CAS RN |
145129-54-0 |
Source
|
Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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